molecular formula C12H15ClN2O2 B12354581 Ethyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate

Ethyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate

Cat. No.: B12354581
M. Wt: 254.71 g/mol
InChI Key: VFUXGYOALWDIEW-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate is a chemical compound that belongs to the pyrazolidine family This compound is characterized by the presence of a pyrazolidine ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazolidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pyrazolidinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Ethyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. Further research is needed to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Ethyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-phenylpyrazolidine-3-carboxylate: Lacks the chlorine atom on the phenyl ring, which may affect its reactivity and biological activity.

    Ethyl 5-(4-chlorophenyl)pyrazolidine-3-carboxylate: The chlorine atom is positioned differently on the phenyl ring, potentially leading to different chemical and biological properties.

    Ethyl 5-(3-bromophenyl)pyrazolidine-3-carboxylate: The bromine atom may confer different reactivity compared to the chlorine atom.

The unique structural features of this compound, such as the position of the chlorine atom, contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate

InChI

InChI=1S/C12H15ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-6,10-11,14-15H,2,7H2,1H3

InChI Key

VFUXGYOALWDIEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(NN1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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